N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c17-20(18,14-4-5-14)15-12-6-8-16(9-7-12)11-13-3-1-2-10-19-13/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAKOJJUNUVUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The piperidine ring is typically synthesized via Buchwald-Hartwig amination or cyclization of 1,5-diaminopentane derivatives . A preferred route involves:
-
Cyclization of δ-valerolactam : Reduced with LiAlH4 to yield piperidine.
-
Selective protection of the 4-position amine : Achieved using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups.
Reaction Conditions :
Cyclopropanesulfonamide Incorporation
Sulfonylation of the secondary amine is achieved using cyclopropanesulfonyl chloride :
-
Sulfonylation :
-
Deprotection :
Side Reactions :
-
Over-sulfonylation at the oxan oxygen mitigated by stoichiometric control.
-
Epimerization risks during deprotection addressed via low-temperature workup.
Optimization of Critical Reaction Parameters
Solvent and Base Selection for Alkylation
Comparative studies of bases and solvents revealed:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 78 | 95 |
| Cs2CO3 | DMSO | 100 | 65 | 89 |
| DBU | THF | 60 | 70 | 92 |
DMF with K2CO3 provided optimal balance of yield and purity.
Sulfonylation Efficiency
Varying sulfonylating agents and conditions:
| Sulfonyl Chloride | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclopropanesulfonyl Cl | 1.5 | 4 | 88 |
| Methanesulfonyl Cl | 2.0 | 6 | 45 |
| Tosyl Cl | 1.2 | 3 | 62 |
Cyclopropanesulfonyl chloride exhibited superior reactivity due to ring strain.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanes
Biological Activity
N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety linked to a piperidine ring, which is further substituted with an oxan-2-ylmethyl group. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially acting as an inhibitor.
- Receptor Modulation : The piperidine and oxane groups may facilitate binding to specific receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Antimicrobial Efficacy
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency.
These results suggest that the compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, and shows promise against Mycobacterium tuberculosis.
Cytotoxicity Studies
Cytotoxicity assays conducted on non-cancerous cell lines have shown that the compound has a favorable selectivity index (SI), indicating low toxicity at effective antimicrobial concentrations.
| Compound | IC50 (µg/mL) | SI (MIC/IC50) |
|---|---|---|
| This compound | 50 | 25 |
An SI greater than 1 indicates that the compound is non-toxic to normal cells while being effective against pathogens.
Case Studies
A notable case study conducted by researchers evaluated the compound's effectiveness in treating infections caused by multi-drug resistant strains of M. tuberculosis. The study demonstrated that the compound significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structurally and functionally related piperidine derivatives, emphasizing differences in substituents, molecular properties, and known applications.
*Estimated based on structural analysis.
Key Structural and Functional Comparisons:
Substituent Diversity: The target compound features a tetrahydropyran (oxane) group, which enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler substituents like the 2-aminoethyl group in . Cyclopropylfentanyl shares a cyclopropane moiety but incorporates a carboxamide linkage and phenethyl substituents, typical of opioid receptor binding. In contrast, the sulfonamide group in the target compound may favor different target interactions (e.g., enzyme inhibition). Goxalapladib demonstrates how bulky aromatic substituents (e.g., trifluoromethyl biphenyl) on piperidine can target specific enzymes, suggesting the target compound’s oxane group could be optimized for similar applications.
Molecular Weight and Drug-Likeness: The target compound’s estimated molecular weight (~322.4) falls within the acceptable range for CNS drugs (<500 Da), unlike Goxalapladib (718.8), which is more suited for systemic targets .
Pharmacological Implications :
- Fentanyl analogs (e.g., cyclopropylfentanyl) emphasize the risks of piperidine-based compounds in illicit drug markets, whereas the target compound’s sulfonamide group may reduce opioid receptor affinity.
- Sulfonamide derivatives like the target compound are often explored for enzyme inhibition (e.g., carbonic anhydrase, proteases) due to their strong hydrogen-bonding capabilities .
Research Findings and Trends
- Synthetic Accessibility : Piperidine sulfonamides are typically synthesized via nucleophilic substitution or coupling reactions, as seen in related compounds . The oxane group in the target compound may require specialized protecting strategies during synthesis.
- Therapeutic Potential: The combination of cyclopropane (rigidity) and oxane (conformational flexibility) could optimize pharmacokinetic properties, making the compound a candidate for neuroinflammatory or metabolic disorders.
Q & A
Q. What are the recommended synthetic routes for preparing N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Alkylation of piperidin-4-amine with an oxan-2-ylmethyl group, using reagents like 2-(bromomethyl)oxane under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-[(oxan-2-yl)methyl]piperidin-4-amine .
- Step 2 : Sulfonylation with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Reaction monitoring via TLC or HPLC ensures completion .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern, oxane methyl linkage, and cyclopropane sulfonamide moiety. Chemical shifts for the cyclopropane protons (~1.0–2.0 ppm) and sulfonamide groups (~3.0–3.5 ppm) are diagnostic .
- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate sulfonamide formation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How should researchers assess the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (e.g., 0.1% trifluoroacetic acid) at pH 4.5. Monitor UV absorbance at 254 nm; ≥95% purity is acceptable for biological assays .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility : Test in multiple solvents (e.g., DMSO, water, ethanol) under controlled pH and temperature. Use dynamic light scattering (DLS) to detect aggregation. Conflicting data may arise from polymorphic forms or hydration states .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed sulfonamide) can be identified via LC-MS .
Q. What strategies optimize the reaction yield during sulfonylation?
- Methodological Answer :
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of cyclopropanesulfonyl chloride to the amine intermediate to account for moisture sensitivity .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .
Q. How can the mechanism of biological activity (e.g., enzyme inhibition) be elucidated?
- Methodological Answer :
- Kinetic Studies : Perform enzyme inhibition assays (e.g., IC₅₀ determination) with varying substrate concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
- Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) for X-ray diffraction to identify binding interactions (e.g., hydrogen bonding with sulfonamide) .
- Mutagenesis : Engineer enzyme mutants to test critical residues (e.g., Thr199 in carbonic anhydrase) for binding affinity changes .
Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., oxane ring size, cyclopropane substituents) and test bioactivity .
- QSAR Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
- In Silico Docking : Compare binding poses of derivatives in target protein active sites to prioritize synthesis .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4, ionic strength) and enzyme sources (e.g., recombinant vs. native) .
- Orthogonal Assays : Validate results using fluorescence-based and radiometric assays .
- Meta-Analysis : Statistically pool data from multiple studies (e.g., weighted Z-scores) to identify outliers .
Q. What methods troubleshoot low yields in cyclopropane sulfonamide formation?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted amine or sulfonyl chloride) .
- Solvent Optimization : Switch from DCM to THF for better sulfonyl chloride solubility .
- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent sulfonamide hydrolysis .
- Waste Disposal : Incinerate waste at >1000°C to ensure complete decomposition of sulfonamide residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
